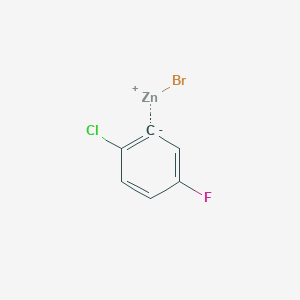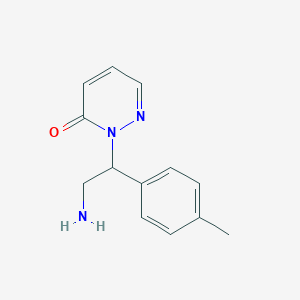
(2,5-Dimethoxy-phenylethynyl)-trimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethoxy-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a phenylethynyl group substituted with two methoxy groups at the 2 and 5 positions, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-phenylethynyl)-trimethyl-silane typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzene and trimethylsilylacetylene.
Reaction Conditions: The reaction is usually carried out under palladium-catalyzed coupling conditions, such as the Sonogashira coupling reaction. This involves the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Procedure: The 2,5-dimethoxybenzene is first iodinated to form 2,5-dimethoxyiodobenzene. This intermediate is then coupled with trimethylsilylacetylene in the presence of the palladium catalyst to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethoxy-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield the corresponding phenylethynyl derivatives with reduced functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include reduced phenylethynyl derivatives.
Substitution: Products include phenylethynyl derivatives with various substituents replacing the trimethylsilyl group.
Applications De Recherche Scientifique
(2,5-Dimethoxy-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2,5-Dimethoxy-phenylethynyl)-trimethyl-silane depends on the specific reactions it undergoes. Generally, the compound interacts with various molecular targets through its phenylethynyl and trimethylsilyl groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5-Dimethoxyphenyl)acetylene: Similar structure but lacks the trimethylsilyl group.
(2,5-Dimethoxyphenyl)ethyne: Similar structure but with different substituents.
Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the phenylethynyl moiety.
Uniqueness
(2,5-Dimethoxy-phenylethynyl)-trimethyl-silane is unique due to the presence of both the phenylethynyl and trimethylsilyl groups. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C13H18O2Si |
|---|---|
Poids moléculaire |
234.37 g/mol |
Nom IUPAC |
2-(2,5-dimethoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18O2Si/c1-14-12-6-7-13(15-2)11(10-12)8-9-16(3,4)5/h6-7,10H,1-5H3 |
Clé InChI |
CKTZFUKDXSAUFS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 1-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B14879417.png)
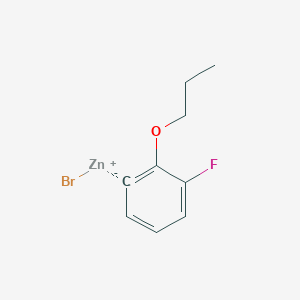
![4-[4,6-Dioxo-2-(propylsulfanyl)-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B14879449.png)
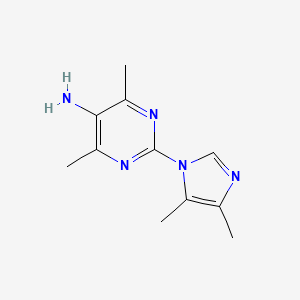
![3-[(4-EthylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14879469.png)
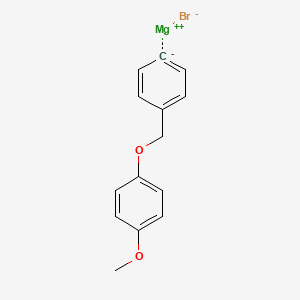

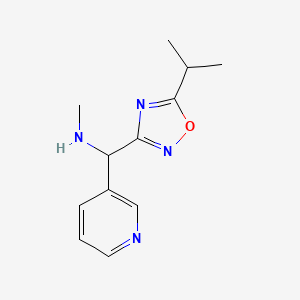
![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B14879499.png)

